molecular formula C11H14ClNO B13874243 2-Chloro-4-piperidin-1-ylphenol

2-Chloro-4-piperidin-1-ylphenol

Cat. No.: B13874243
M. Wt: 211.69 g/mol
InChI Key: CAFASNUBRTWCKA-UHFFFAOYSA-N
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Description

2-Chloro-4-piperidin-1-ylphenol is a chemical compound that features a piperidine ring substituted with a phenol group and a chlorine atom. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-piperidin-1-ylphenol typically involves the reaction of 2-chlorophenol with piperidine under specific conditions. One common method includes the use of a palladium catalyst to facilitate the coupling reaction between the phenol and the piperidine ring . The reaction conditions often require a controlled temperature and the presence of a base to neutralize the reaction mixture.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactions to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-piperidin-1-ylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-Chloro-4-piperidin-1-ylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-piperidin-1-ylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 2-Chloro-4-piperidin-1-ylphenol but without the phenol and chlorine substitutions.

    2-Chlorophenol: Similar in structure but lacks the piperidine ring.

    4-Piperidin-1-ylphenol: Similar but without the chlorine atom.

Uniqueness

This compound is unique due to the combination of the piperidine ring, phenol group, and chlorine atom. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-4-piperidin-1-ylphenol

InChI

InChI=1S/C11H14ClNO/c12-10-8-9(4-5-11(10)14)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2

InChI Key

CAFASNUBRTWCKA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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